Solubility of 4-chloro-N-methoxybenzenesulfinamide in organic solvents
Solubility of 4-chloro-N-methoxybenzenesulfinamide in organic solvents
An In-depth Technical Guide to the Solubility of 4-chloro-N-methoxybenzenesulfinamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility in Drug Development
In the journey of a drug from discovery to clinical application, understanding its physicochemical properties is paramount. Among these, solubility stands out as a cornerstone for formulation development, process chemistry, and ultimately, in vivo performance. 4-chloro-N-methoxybenzenesulfinamide, a compound of interest in medicinal chemistry, possesses structural motifs that suggest its solubility will be highly dependent on the chosen solvent system. A thorough understanding of its dissolution behavior in different organic solvents is crucial for tasks such as:
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Reaction medium selection: Optimizing reaction conditions for synthesis and purification.
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Crystallization and polymorphism studies: Controlling the solid-state properties of the final API.[1]
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Formulation design: Developing stable and bioavailable dosage forms.
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Preclinical and clinical studies: Ensuring consistent drug exposure.
This guide will provide a foundational understanding of how to approach the solubility determination of 4-chloro-N-methoxybenzenesulfinamide, drawing parallels from the well-studied class of sulfonamides.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a fundamental, albeit simplistic, starting point. A more nuanced understanding requires consideration of the following factors:
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Molecular Structure of 4-chloro-N-methoxybenzenesulfinamide:
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Polar Groups: The N-methoxybenzenesulfinamide moiety contains polar N-O and S=O bonds, capable of hydrogen bonding and dipole-dipole interactions.
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Aromatic Ring: The chlorophenyl group is largely nonpolar but the chlorine atom introduces some polarity.
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Overall Polarity: The combination of these features results in a molecule with moderate polarity.
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Solvent Properties:
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Polarity: Solvents can be broadly classified as polar (protic and aprotic) and nonpolar. The dielectric constant is a common measure of solvent polarity.[2]
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Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will interact more strongly with solutes that have complementary functionalities.
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Dispersion Forces: These are present in all molecules and are the primary forces of attraction in nonpolar solvents.
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Predictive Approach: Based on its structure, it is anticipated that 4-chloro-N-methoxybenzenesulfinamide will exhibit higher solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., alcohols) compared to nonpolar solvents (e.g., cyclohexane, toluene).[1][3]
Experimental Determination of Solubility: A Step-by-Step Guide
The most common and reliable method for determining equilibrium solubility is the shake-flask method .[4] This protocol is designed to achieve a saturated solution and then accurately measure the concentration of the dissolved solute.
Materials and Equipment
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4-chloro-N-methoxybenzenesulfinamide (ensure high purity)
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A selection of organic solvents (analytical grade)
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Glass vials with screw caps
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Orbital shaker or incubator with temperature control[4]
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Analytical balance
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Centrifuge
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
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Volumetric flasks and pipettes
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Syringe filters (e.g., 0.45 µm PTFE)
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination method.
Caption: Experimental workflow for the shake-flask solubility determination.
Detailed Protocol
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Preparation: Add an excess amount of 4-chloro-N-methoxybenzenesulfinamide to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.
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Solvent Addition: Accurately add a known volume of each selected organic solvent to the vials.
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Equilibration: Tightly cap the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).[4] Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
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Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
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Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining undissolved solid.
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Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
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Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-chloro-N-methoxybenzenesulfinamide.
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Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Self-Validating System and Trustworthiness
To ensure the reliability of the results, the experimental design should include the following checks:
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Time to Equilibrium: Conduct a preliminary experiment to determine the time required to reach equilibrium by sampling at different time points (e.g., 12, 24, 48, 72 hours).
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Purity of Solute: The purity of 4-chloro-N-methoxybenzenesulfinamide should be confirmed before the experiment, as impurities can affect solubility.
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Temperature Control: Maintain a constant and uniform temperature throughout the experiment, as solubility is temperature-dependent.
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Replicates: Perform all experiments in triplicate to assess the precision of the measurements.[5]
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Tabular Summary of Expected Solubility
While experimental values are pending, the following table provides a framework for organizing the data and includes predicted relative solubilities based on theoretical principles.
| Organic Solvent | Solvent Class | Dielectric Constant (approx.) | Expected Relative Solubility |
| Cyclohexane | Nonpolar | 2.0 | Very Low |
| Toluene | Nonpolar | 2.4 | Low |
| Dichloromethane | Polar Aprotic | 9.1 | Moderate |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Moderate to High |
| Ethyl Acetate | Polar Aprotic | 6.0 | High |
| Acetone | Polar Aprotic | 21 | High |
| Isopropanol | Polar Protic | 18 | Moderate |
| Ethanol | Polar Protic | 24 | Moderate |
| Methanol | Polar Protic | 33 | Moderate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Very High |
Note: Dielectric constants are approximate values taken from common literature sources.[2]
Influence of Temperature
The dissolution of a solid is generally an endothermic process, meaning solubility tends to increase with temperature.[6] Investigating the temperature dependence of solubility can provide valuable thermodynamic insights, such as the enthalpy and entropy of solution, by applying the van't Hoff equation.[6][7]
Conclusion and Future Directions
This guide provides a comprehensive framework for approaching the solubility determination of 4-chloro-N-methoxybenzenesulfinamide in organic solvents. By leveraging established methodologies for structurally similar sulfonamides and a strong theoretical foundation, researchers can confidently design and execute experiments to generate reliable solubility data.[3][4] The resulting data will be instrumental in advancing the development of 4-chloro-N-methoxybenzenesulfinamide as a potential therapeutic agent. Future work should focus on generating experimental data for a wide range of solvents and temperatures, as well as exploring the solubility in binary solvent mixtures to fine-tune dissolution properties for specific applications.[6]
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Singh, P., et al. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Research Square. [Link]
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Płonka, A. M., & Pobudkowska, A. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5087. [Link]
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U.S. Environmental Protection Agency. (n.d.). m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl- Properties. CompTox Chemicals Dashboard. [Link]
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Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]
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